

Spectroscopic Properties of Thiophosphoryl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Thiophosphoryl chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **thiophosphoryl chloride** (PSCl_3). **Thiophosphoryl chloride** is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pharmaceuticals, and flame retardants. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This guide presents a detailed analysis of its infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complete with experimental protocols and data presented in easily comparable formats.

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy provides valuable information about the molecular structure and bonding within **thiophosphoryl chloride**. The molecule belongs to the C_{3v} point group, which dictates the number and activity of its vibrational modes.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **thiophosphoryl chloride** reveals characteristic absorption bands corresponding to its fundamental vibrational modes. The spectra can be obtained for the compound in both the gaseous and liquid states.

Table 1: Infrared Spectroscopic Data for **Thiophosphoryl Chloride**

Vibrational Mode	Assignment	Gas Phase (cm ⁻¹)	Liquid Phase (cm ⁻¹)
ν_1 (A ₁)	P=S stretch	762	750
ν_2 (A ₁)	P-Cl ₃ sym. stretch	436	432
ν_3 (A ₁)	P-Cl ₃ sym. deform.	252	248
ν_4 (E)	P-Cl ₃ asym. stretch	545	540
ν_5 (E)	P-Cl ₃ asym. deform.	248	248
ν_6 (E)	P-Cl ₃ rock	180	182

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of liquid **thiophosphoryl chloride** shows strong scattering for the symmetric vibrations.

Table 2: Raman Spectroscopic Data for Liquid **Thiophosphoryl Chloride**

Raman Shift (cm ⁻¹)	Assignment	Polarization
750	ν_1 (A ₁) P=S stretch	Polarized
432	ν_2 (A ₁) P-Cl ₃ sym. stretch	Polarized
248	ν_3 (A ₁), ν_5 (E) P-Cl ₃ deform.	Depolarized
540	ν_4 (E) P-Cl ₃ asym. stretch	Depolarized
182	ν_6 (E) P-Cl ₃ rock	Depolarized

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the nuclear environment of phosphorus and chlorine atoms in **thiophosphoryl chloride**.

³¹P NMR Spectroscopy

Phosphorus-31 NMR provides a direct method for characterizing phosphorus-containing compounds. **Thiophosphoryl chloride** exhibits a single resonance in its ³¹P NMR spectrum.

Table 3: ³¹P NMR Spectroscopic Data for **Thiophosphoryl Chloride**

Parameter	Value
Chemical Shift (δ)	50-53 ppm
Reference	85% H ₃ PO ₄
Solvent	Not specified (neat liquid or various)
Multiplicity	Singlet

³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy

Chlorine-35 NQR spectroscopy is sensitive to the electric field gradient around the chlorine nuclei and can provide information about the P–Cl bonds.

Table 4: ³⁵Cl NQR Spectroscopic Data for **Thiophosphoryl Chloride**

Frequency (MHz) at 77 K
29.915
29.925

Mass Spectrometry (MS)

Mass spectrometry of **thiophosphoryl chloride** provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for its analysis.

Table 5: Mass Spectrometry Data for **Thiophosphoryl Chloride** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
168	100	$[\text{PS}^{35}\text{Cl}_3]^+$ (Molecular Ion)
170	97	$[\text{PS}^{35}\text{Cl}_2^{37}\text{Cl}]^+$
172	31	$[\text{PS}^{35}\text{Cl}^{37}\text{Cl}_2]^+$
133	85	$[\text{P}^{35}\text{Cl}_3]^+$
135	82	$[\text{P}^{35}\text{Cl}_2^{37}\text{Cl}]^+$
98	40	$[\text{P}^{35}\text{Cl}_2]^+$
63	35	$[\text{P}^{35}\text{Cl}]^+$
67	25	$[\text{S}^{35}\text{Cl}]^+$

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Safety Precaution:

Thiophosphoryl chloride is a corrosive and toxic substance that reacts violently with water.^[1]^[2]^[3]^[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.^[1]^[2]^[3]^[4]^[5]

Infrared (IR) Spectroscopy

Gas-Phase FT-IR Spectroscopy

- **Sample Preparation:** The gas cell, equipped with suitable IR-transparent windows (e.g., KBr or CsI), is first evacuated. A small amount of liquid **thiophosphoryl chloride** is then introduced into the cell, where it vaporizes to generate a sufficient partial pressure.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. A typical setup would involve a Globar source, a KBr beamsplitter, and a DTGS detector.^[6]
- **Data Acquisition:** A background spectrum of the evacuated cell is recorded. The sample spectrum is then acquired over a range of approximately 4000 to 400 cm^{-1} . Typically, multiple scans (e.g., 128) are co-added to improve the signal-to-noise ratio.^[6] The instrument resolution is typically set to 2.0 cm^{-1} .^[6]

- **Data Processing:** The sample interferogram is Fourier transformed to obtain the spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Liquid-Phase FT-IR Spectroscopy

- **Sample Preparation:** A thin film of liquid **thiophosphoryl chloride** is placed between two IR-transparent salt plates (e.g., KBr or NaCl). Alternatively, the liquid can be analyzed in a suitable liquid cell. For solution-state analysis, a 10% solution in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used.^[7]
- **Instrumentation and Data Acquisition:** The procedure is similar to the gas-phase measurement, using an FTIR spectrometer.
- **Data Processing:** The spectrum is processed in the same manner as the gas-phase spectrum.

Raman Spectroscopy

- **Sample Preparation:** Liquid **thiophosphoryl chloride** is placed in a glass capillary tube or a standard glass NMR tube.^[8] Since Raman spectroscopy is a scattering technique, the sample can often be analyzed directly through the container.^[8]
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source is used. A common choice is a frequency-doubled Nd:YAG laser at 532 nm.^[9] The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto a CCD detector.^[9]
- **Data Acquisition:** The Raman spectrum is recorded, typically over a range of Raman shifts from approximately 100 to 4000 cm⁻¹.
- **Data Processing:** The recorded spectrum is processed to show the intensity of the Raman scattered light as a function of the Raman shift.

³¹P NMR Spectroscopy

- **Sample Preparation:** A small amount of **thiophosphoryl chloride** is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The concentration is typically in the range

of 5-10% (v/v).

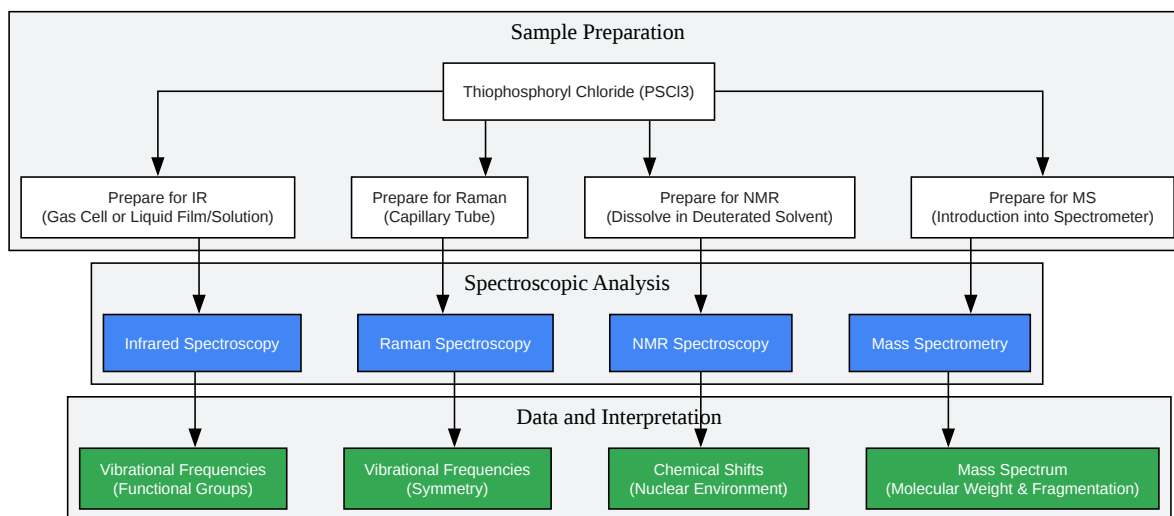
- **Instrumentation:** A high-field NMR spectrometer is used. The experiment is performed by observing the ^{31}P nucleus, typically with proton decoupling to simplify the spectrum.[\[10\]](#)
- **Data Acquisition:** The ^{31}P NMR spectrum is acquired. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H_3PO_4).[\[11\]](#)
- **Data Processing:** The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** The volatile liquid **thiophosphoryl chloride** is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and controlled introduction.[\[12\]](#)
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

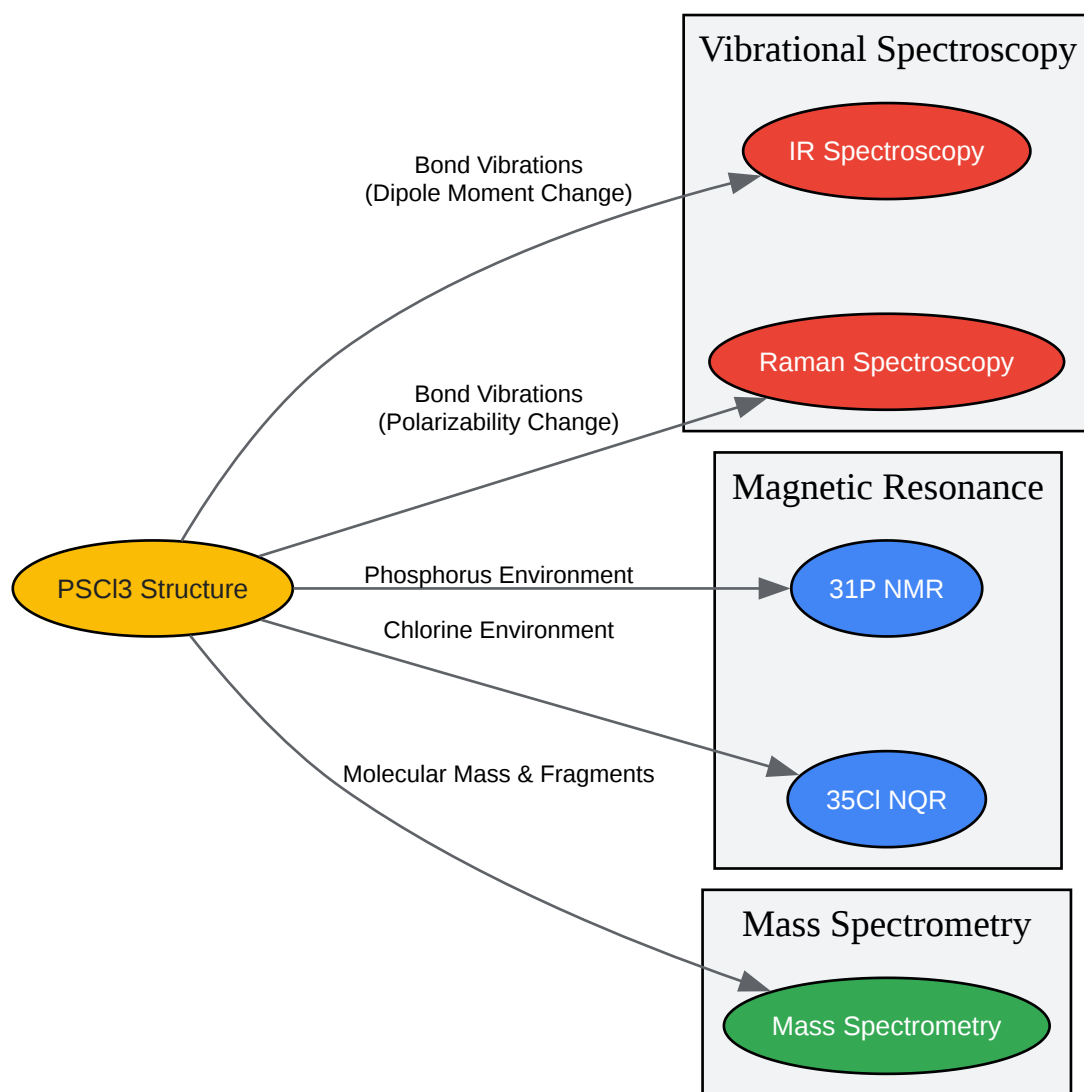
Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **thiophosphoryl chloride** and the relationship between the different spectroscopic techniques and the information they provide.



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Caption: Workflow for the spectroscopic analysis of **thiophosphoryl chloride**.



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Caption: Relationship between spectroscopic techniques and structural information for PSCl₃.

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